Sulfo-Cy3 amine

Description

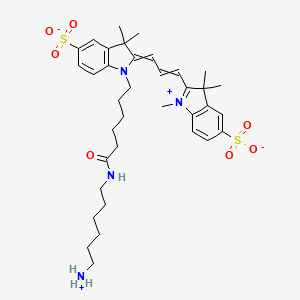

Structure

2D Structure

Propriétés

IUPAC Name |

1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOZJQQPUBRDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sulfo-Cy3 Amine: A Technical Guide for Researchers

An In-depth Exploration of its Applications in Cellular Imaging and Biomolecule Labeling

Sulfo-Cy3 amine is a water-soluble, bright orange-red fluorescent dye that has become an indispensable tool in modern biological research. Its utility spans a wide range of applications, from the precise labeling of biomolecules to advanced cellular imaging techniques. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its use, and a workflow for its application in immunofluorescence studies.

Core Properties and Spectral Characteristics

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group and a reactive amine functional group. The presence of the sulfonate group imparts excellent water solubility, which is a significant advantage in biological experiments as it minimizes non-specific binding and aggregation in aqueous buffers.[1][2] The amine group allows for the covalent attachment of the dye to various biomolecules through the formation of stable amide bonds with carboxylic acid groups or their activated esters.[3] This makes it a versatile tool for labeling proteins, antibodies, and nucleic acids.[1]

The key spectral properties of this compound are summarized in the table below, providing researchers with the essential data for designing and executing fluorescence-based experiments.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~554 nm | [1] |

| Maximum Emission Wavelength (λem) | ~568 nm | [1] |

| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.1 | |

| Stokes Shift | ~14 nm | [1] |

Bioconjugation: Labeling Biomolecules with Sulfo-Cy3

The primary application of this compound is in the covalent labeling of biomolecules. The following section provides a detailed protocol for the labeling of antibodies, a common application in life sciences research.

Experimental Protocol: Antibody Labeling with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of an antibody with a Sulfo-Cy3 N-hydroxysuccinimide (NHS) ester, a common amine-reactive derivative.

Materials:

-

Antibody (or other protein) to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy3 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.5

-

Purification column (e.g., spin desalting column or gel filtration column)

-

Reaction tubes

-

Pipettes and tips

Procedure:

-

Protein Preparation:

-

Dissolve the antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the antibody for reaction with the NHS ester.[4]

-

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines on the protein.[5]

-

-

Dye Preparation:

-

Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. Vortex the solution to ensure the dye is fully dissolved.[5]

-

-

Conjugation Reaction:

-

The optimal molar ratio of dye to protein for labeling should be determined empirically, but a starting point of a 10:1 to 20:1 molar excess of dye to antibody is recommended.

-

Add the calculated volume of the Sulfo-Cy3 NHS ester solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Following the incubation, the unreacted dye must be removed from the labeled antibody. This is typically achieved using a spin desalting column or a gel filtration column (e.g., Sephadex G-25).

-

Follow the manufacturer's instructions for the chosen purification column. The labeled antibody will elute from the column, while the smaller, unreacted dye molecules will be retained.

-

Collect the fractions containing the brightly colored, labeled antibody.

-

-

Characterization (Optional but Recommended):

-

The degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3 (~554 nm).

-

Application in Research: Immunofluorescence Workflow

Sulfo-Cy3 labeled antibodies are extensively used in immunofluorescence (IF) to visualize the localization of specific proteins within cells and tissues. The following section outlines a typical experimental workflow for indirect immunofluorescence and includes a corresponding diagram.

Experimental Workflow: Indirect Immunofluorescence

This workflow describes the use of a Sulfo-Cy3 labeled secondary antibody to detect a primary antibody bound to a target antigen within cultured cells.

dot

Caption: A typical workflow for indirect immunofluorescence using a Sulfo-Cy3 labeled secondary antibody.

Detailed Protocol for Indirect Immunofluorescence

Materials:

-

Cultured cells on sterile coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin (BSA) in PBS)

-

Primary antibody specific to the target protein

-

Sulfo-Cy3 labeled secondary antibody (with specificity for the primary antibody's host species)

-

Mounting medium

-

Microscope slides

-

Fluorescence microscope with appropriate filters for Cy3

Procedure:

-

Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. If the target protein is intracellular, permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding sites by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the Sulfo-Cy3 labeled secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with filters appropriate for Cy3 (excitation ~554 nm, emission ~568 nm).

Logical Relationship of Bioconjugation

The chemical reaction between this compound and a carboxylic acid-containing biomolecule, often activated as an NHS ester, is a fundamental process for its application. The following diagram illustrates this logical relationship.

dot

Caption: The logical flow of the bioconjugation reaction between this compound and a biomolecule.

References

- 1. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

- 2. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Time-Resolved Fluorescence Detection of Nicked DNA via Site-Specific Stacking of Sulfo-Cy3: The Role of Charge, Polarity, Linker, and Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Sulfo-Cy3 amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a water-soluble, bright orange fluorescent dye that has become an indispensable tool in biological research and drug development. Its excellent photostability and reactivity make it a versatile label for a wide range of biomolecules, enabling precise visualization and tracking in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides an in-depth overview of the core chemical properties, structure, and experimental applications of this compound.

Core Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a primary amine group for covalent labeling and sulfonate groups to enhance water solubility.[1] This increased hydrophilicity is a key advantage, as it prevents aggregation and improves conjugation efficiency in aqueous environments typical for biological experiments.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [3] |

| Molecular Weight | 714.9 g/mol | |

| Excitation Maximum (λex) | 548 - 555 nm | [3][4] |

| Emission Maximum (λem) | 563 - 572 nm | [3][4] |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [4][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][5] |

| Solubility | Water, DMSO, DMF | [3][4] |

Chemical Structure and Reactivity

The chemical structure of this compound features a polymethine chain connecting two substituted indole (B1671886) rings, which forms the core fluorophore. The presence of sulfonate groups on the indole rings imparts high water solubility. A linker arm terminating in a primary amine (-NH₂) provides a reactive site for conjugation.

The primary amine group of this compound is nucleophilic and can be covalently attached to molecules containing electrophilic groups. Most commonly, it is used to label biomolecules that possess carboxylic acid (-COOH) groups, such as proteins (at their C-terminus or on aspartic and glutamic acid residues), through the formation of a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability.[6]

Experimental Protocols

The following section details a general protocol for the covalent conjugation of this compound to a protein containing accessible carboxylic acid groups using EDC and Sulfo-NHS chemistry. This is a widely used method for producing fluorescently labeled proteins for various downstream applications.

Two-Step EDC/Sulfo-NHS Coupling of this compound to a Protein

This two-step method is preferred as it minimizes the self-polymerization of the protein by activating the carboxyl groups before the introduction of the amine-containing dye.

Materials:

-

Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Removal of Excess Activation Reagents:

-

Remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions with this compound.

-

-

Conjugation with this compound:

-

Dissolve the this compound in the Coupling Buffer.

-

Add a 10- to 20-fold molar excess of the this compound solution to the activated protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the fluorescently labeled protein from unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Sulfo-Cy3).

-

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the key experimental workflow and the underlying chemical reaction.

References

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]

- 3. manuals.plus [manuals.plus]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. biotium.com [biotium.com]

- 6. vectorlabs.com [vectorlabs.com]

Sulfo-Cy3 Amine: A Deep Dive into its Spectral Properties and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3 amine is a highly versatile, water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Characterized by its bright orange-red fluorescence, it has become an indispensable tool in biological research for labeling and tracking biomolecules. The presence of sulfonate groups enhances its hydrophilicity, making it ideal for use in aqueous buffers without the risk of aggregation, while the terminal primary amine group provides a reactive handle for conjugation to a variety of molecules.[1][2][3] This guide provides a comprehensive overview of the spectral properties, experimental protocols, and key applications of this compound.

Core Physicochemical and Spectral Properties

This compound is renowned for its robust and stable fluorescence, which is largely insensitive to pH changes within the biologically relevant range of 4 to 10.[4] Its key spectral and physical characteristics are summarized below, providing a quantitative basis for experimental design.

Quantitative Data Summary

The following tables provide a consolidated summary of the key quantitative parameters for this compound.

Table 1: Spectral Properties

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 548 - 555 nm | [2][3][4][5][6][7][8] |

| Emission Maximum (λem) | 563 - 572 nm | [2][3][4][5][6][7][8] |

| Molar Extinction Coefficient (ε) | ~162,000 cm-1M-1 | [2][5][6][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [2][5][6][8] |

| Recommended Laser Line | 532 nm or 555 nm | [4][9] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [4][9] |

Table 2: Physicochemical Properties

| Property | Description | Reference(s) |

| Solubility | Readily soluble in water, DMSO, DMF, and alcohols. | [2][8] |

| Photostability | High; described as very photostable, reducing photobleaching during imaging. | [2][5] |

| pH Sensitivity | Fluorescence is stable and insensitive across a pH range of 4 to 10. | [4] |

| Reactivity | The primary amine group reacts with electrophiles such as carboxylic acids (in the presence of activators) and activated esters (e.g., NHS esters). | [1][2][4] |

| Storage | Store at -20°C, desiccated and protected from light. | [5][6] |

Principles of Fluorescence and Dye Functionality

The utility of this compound is rooted in the fundamental principles of fluorescence. The dye absorbs photons from an excitation light source, causing an electron to move to a higher energy state. After a brief period, the electron returns to its ground state, releasing the absorbed energy as a photon of light at a longer wavelength (lower energy). This process is visually summarized by the Jablonski diagram.

Caption: Jablonski diagram illustrating fluorescence excitation and emission.

The chemical structure of this compound directly contributes to its utility. The sulfonate groups confer high water solubility, while the primary amine serves as a conjugation point.

Caption: Relationship between this compound structure and its properties.

Experimental Protocols

The primary application of this compound is the covalent labeling of biomolecules. The protocol involves reacting the amine group of the dye with a suitable electrophile on the target molecule, most commonly a carboxylic acid activated to an NHS ester.

Protocol 1: Labeling of Proteins with Carboxylic Acids via EDC/NHS Chemistry

This protocol details the labeling of a protein's accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus) with this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES or PBS, pH 6.0).

-

This compound.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.

-

Purification column (e.g., size-exclusion chromatography like Sephadex G-25).

Methodology:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous primary amines.

-

Dye and Activator Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare 100 mM stock solutions of EDC and NHS in the Reaction Buffer.

-

Activation of Carboxyl Groups: Add a 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the activated protein solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3). The DOL can be calculated using the formula: DOL = (Amax × Mprotein) / (A280,corr × εdye) where Amax is the absorbance at the dye's excitation maximum, Mprotein is the molecular weight of the protein, εdye is the molar extinction coefficient of the dye, and A280,corr is the corrected protein absorbance (A280 - (Amax × CF280)), with CF280 being the correction factor for the dye's absorbance at 280 nm.

Caption: Workflow for labeling proteins with this compound.

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of a Sulfo-Cy3-labeled secondary antibody to detect a primary antibody in fixed cells.[10]

Materials:

-

Cells grown on sterile glass coverslips.

-

Phosphate Buffered Saline (PBS).

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody specific to the target protein.

-

Sulfo-Cy3-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

Methodology:

-

Cell Preparation: Wash cultured cells gently with PBS.

-

Fixation: Fix the cells by incubating with 4% PFA for 20 minutes at room temperature. Wash three times with PBS.[10]

-

Permeabilization (for intracellular targets): If the target is intracellular, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS.[10]

-

Blocking: To prevent non-specific binding, incubate cells in Blocking Buffer for 30-60 minutes.[10]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Apply to cells and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS to remove unbound primary antibody.[10]

-

Secondary Antibody Incubation: Dilute the Sulfo-Cy3-conjugated secondary antibody in Blocking Buffer. Apply and incubate for 1 hour at room temperature, protected from light.[10]

-

Final Washes and Counterstaining: Wash three times with PBS. If desired, incubate with a DAPI solution for 5-10 minutes to stain the nuclei.

-

Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade medium. Visualize using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy3.[11]

Applications in Research and Development

The bright and stable fluorescence of Sulfo-Cy3 makes it suitable for a wide array of applications that require high sensitivity.

-

Fluorescence Microscopy: Sulfo-Cy3 is extensively used for high-resolution imaging of cells and tissues.[12][13] Its application in immunocytochemistry (ICC), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH) allows for the precise localization of proteins and nucleic acids.[9][12]

-

Flow Cytometry: Antibodies labeled with Sulfo-Cy3 are employed to analyze and sort cells based on the expression of specific surface or intracellular markers.[9][13]

-

Förster Resonance Energy Transfer (FRET): Sulfo-Cy3 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes in real-time.[12]

-

Biomolecule Labeling: Beyond proteins, its amine functionality allows for the labeling of any molecule containing an accessible carboxyl group or other electrophilic moiety, including amine-modified oligonucleotides and various small molecules.[1]

The conjugation of Sulfo-Cy3 to a biomolecule can sometimes alter its photophysical properties. For instance, when conjugated to DNA, the fluorescence lifetime of Cy3 can increase significantly compared to the free dye in solution.[14][15] This is often attributed to interactions with the biomolecule that restrict photoisomerization, a non-radiative decay pathway.[7][14] Researchers should be aware of these potential microenvironment effects when conducting quantitative fluorescence studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sulfo-Cyanine3 amine [amp.chemicalbook.com]

- 9. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 10. benchchem.com [benchchem.com]

- 11. cambio.co.uk [cambio.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. luminwaves.com [luminwaves.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Sulfo-Cy3 amine water solubility

An In-Depth Technical Guide to the Water Solubility of Sulfo-Cy3 Amine

Introduction to this compound

This compound is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its bright orange fluorescence.[1] It is a derivative of the Cy3 dye, modified to include two sulfonate groups and a primary amine functionality.[2] The primary amine group allows for covalent attachment to molecules containing reactive carboxylic acids (in the presence of activators) or activated esters, making it a valuable tool for labeling proteins, antibodies, and other biomolecules.[1][2][3]

The key feature of this molecule, indicated by the "Sulfo-" prefix, is the presence of sulfonic acid groups. These groups are fundamental to the dye's physicochemical properties, most notably its significantly enhanced water solubility compared to its non-sulfonated counterparts.[2][4] This high aqueous solubility simplifies labeling procedures in biological buffers and reduces issues related to dye aggregation.[4][5]

Core Physicochemical Properties and Solubility

The addition of sulfonate groups dramatically increases the hydrophilicity of the cyanine dye structure. This allows this compound to be readily dissolved in aqueous solutions without the need for organic co-solvents, which are often required for standard cyanine dyes.[4][]

Quantitative Solubility Data

While many suppliers describe the dye as "water-soluble," specific quantitative data is available. The high solubility facilitates the preparation of concentrated stock solutions and ensures the dye remains in solution during labeling and purification steps.

| Compound | Solvent | Solubility | Other Solvents |

| This compound | Water | 0.49 M (approx. 350 g/L)[7] | Alcohols, DMSO, DMF[3][7] |

| Non-Sulfonated Cyanine Dyes | Water | Low; requires organic co-solvent (5-20% DMSO or DMF) for use in aqueous buffers.[4][5] | Soluble in organic solvents (DMSO, DMF, Chloroform, Methanol)[] |

The Chemical Basis of Water Solubility

The high water solubility of this compound is a direct result of the two negatively charged sulfonate groups (SO₃⁻) integrated into its aromatic structure. These polar, ionic groups readily form strong hydrogen bonds with water molecules, allowing the dye to dissolve easily in aqueous media. This property also helps to prevent the dye molecules from aggregating, a common issue with hydrophobic non-sulfonated cyanine dyes that can lead to fluorescence quenching and precipitation during bioconjugation reactions.[4]

Experimental Protocol: Protein Labeling

The excellent water solubility of this compound is a significant advantage in bioconjugation protocols. The following is a generalized methodology for labeling a protein, such as an Immunoglobulin G (IgG) antibody, using an amine-reactive partner dye (e.g., Sulfo-Cy3 NHS ester). The principles demonstrate the utility of a water-soluble dye in an aqueous reaction environment.

Materials and Preparation

-

Protein Solution: The protein should be in an amine-free buffer (e.g., PBS, HEPES). Buffers containing primary amines like Tris or glycine (B1666218) are not suitable as they will compete in the reaction.[8][9] The recommended pH is 8.0-9.0.[8][9] Protein concentration should be at least 2 mg/mL for optimal efficiency.[9][10]

-

Dye Stock Solution: Although the dye is water-soluble, for accurate addition of small quantities, a concentrated stock solution of 10 mg/mL or 10 mM is typically prepared in an anhydrous organic solvent like DMSO or DMF.[8][10] This stock solution should be stored at -20°C, protected from light and moisture.[11]

Labeling Procedure

-

pH Adjustment: Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate if necessary.[9]

-

Calculate Reagent Volumes: Determine the required volume of the dye stock solution. A common starting point is a 10:1 molar ratio of dye to protein.[8][12]

-

Conjugation Reaction: Add the calculated volume of dye stock solution to the protein solution while gently vortexing. The final concentration of organic solvent (e.g., DMSO) should not exceed 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10] Gentle shaking or rotation can improve labeling efficiency.

-

Purification: Separate the dye-protein conjugate from unreacted, free dye. This is commonly achieved using a desalting or gel filtration column (e.g., Sephadex G-25) or through dialysis.[8][10] The high water solubility of this compound facilitates efficient removal of excess dye during purification, particularly with dialysis against an aqueous buffer.[5]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. jenabioscience.com [jenabioscience.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Sulfo-Cy3 Amine and Cy3 Dyes for Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core differences, advantages, and applications of Sulfo-Cy3 amine and standard Cy3 dyes. Understanding these distinctions is critical for optimizing experimental design, ensuring robust conjugation, and achieving high-fidelity fluorescence detection in a variety of research and drug development contexts.

Core Chemical and Physical Distinctions

The primary difference between Sulfo-Cy3 and standard Cy3 dyes lies in the presence of sulfonate groups (-SO₃⁻) on the Sulfo-Cy3 molecule.[1] This modification has profound implications for the dye's physical properties, particularly its solubility.

-

Sulfo-Cy3: The addition of sulfonate groups renders the dye highly water-soluble, or hydrophilic.[1][2][3] This allows for conjugation reactions to be performed in purely aqueous buffers, which is advantageous for proteins that are sensitive to organic solvents and may denature.[4][5] The increased hydrophilicity also helps to prevent the aggregation of dye molecules on the surface of labeled proteins, a common cause of fluorescence quenching.[1]

-

Standard Cy3: Non-sulfonated Cy3 is inherently more hydrophobic and has lower water solubility.[6] Consequently, it typically needs to be dissolved in an organic co-solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous conjugation reaction.[6][7][8] While effective, this can pose a risk to the structural integrity and biological activity of sensitive proteins.

This fundamental difference in solubility is a key determinant in selecting the appropriate dye for a specific application.

Quantitative Data Summary

The choice of a fluorescent dye is often dictated by its spectral properties and performance metrics. The following table summarizes the key quantitative data for this compound and a representative standard Cy3 dye (Cy3 NHS Ester) for easy comparison.

| Property | This compound | Standard Cy3 (NHS Ester) | Key Implications & Notes |

| Excitation Max (λex) | ~548 nm[9][10] | ~555 nm[6][7] | Both are efficiently excited by common laser lines (e.g., 532 nm, 555 nm) and are compatible with TRITC filter sets.[7][8][11] |

| Emission Max (λem) | ~563 nm[9][10] | ~570 nm[7] | Both emit in the orange-red region of the spectrum.[12][13] |

| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹[9][10] | ~150,000 cm⁻¹M⁻¹[7][11] | High values for both dyes indicate a strong ability to absorb light, contributing to their brightness.[8] |

| Fluorescence Quantum Yield (Φ) | ~0.1[9][10][14] | ~0.15 - 0.31[6][7] | Represents the efficiency of converting absorbed light into emitted fluorescence. Values can vary based on the local environment and conjugation state. |

| Solubility | High in water, alcohols, DMSO, DMF[9][10] | Low in water; requires organic co-solvents (DMSO, DMF)[6] | Sulfo-Cy3 is ideal for labeling sensitive biomolecules in aqueous media.[1][4] |

| Reactivity | Amine group reacts with electrophiles (e.g., NHS esters, carboxylic acids with activators)[2][9][15] | NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on proteins)[6] | The reactive group dictates the conjugation chemistry used. |

Conjugation Chemistry and Experimental Protocols

The functional group on the dye determines the strategy for covalently linking it to a biomolecule.

-

This compound: Possesses a primary amine (-NH₂) which is nucleophilic. It is used to label molecules containing electrophilic groups, such as activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or can be coupled to carboxylic acids using activators like EDC.[15][16]

-

Standard Cy3 (NHS Ester): This is an amine-reactive dye. The NHS ester is a highly efficient electrophilic group that specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4][6]

This protocol provides a general workflow for labeling an antibody (e.g., IgG) with a Sulfo-Cy3 NHS ester, which is a common variant used for protein conjugation.

1. Reagent Preparation:

- Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS).[13][17] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[18][19]

- Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.5-9.0).[17] The reaction requires a slightly basic pH to ensure the lysine amine groups are deprotonated and reactive.[18]

- Dye Stock Solution: Immediately before use, dissolve the Sulfo-Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mM.[17] Vortex briefly to ensure it is fully dissolved. Reactive dyes are moisture-sensitive and not stable for long periods in solution.[20]

2. Conjugation Reaction:

- Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding a small volume of the 1 M sodium bicarbonate buffer (typically 1/10th of the protein solution volume).[17]

- Add the reactive dye stock solution to the antibody solution while gently stirring or vortexing. The molar ratio of dye to protein should be optimized for each specific protein, but a starting point of a 10:1 to 15:1 molar excess of dye is common.[13]

- Incubate the reaction for 60 minutes at room temperature, protected from light.

3. Purification:

- Separate the labeled antibody from the unreacted, free dye using a size-exclusion chromatography column, such as Sephadex G-25.[13][21]

- Equilibrate the column with PBS (pH 7.2-7.4).

- Apply the reaction mixture to the top of the column.

- Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unreacted dye molecules will elute later.

- Combine the fractions containing the labeled protein.

4. Characterization (Optional but Recommended):

- Calculate the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~554 nm). This ratio indicates the average number of dye molecules per protein molecule.

Visualization of Workflows and Concepts

This diagram illustrates the key steps in a typical protein conjugation experiment using an amine-reactive dye.

Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.

This diagram shows the logical relationship between the structural modification (sulfonation) and its downstream effects on the dye's behavior in experiments.

Caption: How sulfonation improves the properties of Cy3 dyes for bio-conjugation.

This decision-making diagram helps researchers select the appropriate dye based on the available functional groups on their target biomolecule.

Caption: Decision tree for selecting dye chemistry based on the target biomolecule.

References

- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 7. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 8. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 9. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 10. Sulfo-Cyanine 3 amine (A270273) | Antibodies.com [antibodies.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 12. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 20. genecopoeia.com [genecopoeia.com]

- 21. docs.aatbio.com [docs.aatbio.com]

Principle of Sulfo-Cy3 Amine Labeling: A Technical Guide

This guide provides an in-depth overview of the chemical principles and practical methodologies underlying Sulfo-Cy3 amine-reactive labeling. Tailored for researchers, scientists, and professionals in drug development, it details the reaction mechanism, experimental protocols, and data analysis essential for the successful conjugation of Sulfo-Cy3 to proteins and other biomolecules.

Core Principle of Sulfo-Cy3 NHS Ester Chemistry

This compound labeling is a widely used bioconjugation technique that covalently attaches a bright, orange-fluorescent Sulfo-Cy3 dye to a target biomolecule. The chemistry relies on the reaction between a Sulfo-Cy3 N-hydroxysuccinimidyl (NHS) ester and a primary aliphatic amine (-NH₂) on the target molecule.

Reaction Mechanism: The process is a nucleophilic acyl substitution. The primary amine, typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[1][2]

The key features of this chemistry are:

-

Specificity: NHS esters are highly reactive towards primary amines. While they can react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester or thioester bonds are less stable and can be hydrolyzed or displaced by amines.[2]

-

Efficiency: The reaction is efficient under specific pH conditions, leading to high labeling yields.

-

Stability: The resulting amide bond is highly stable, ensuring the fluorescent label remains attached to the biomolecule throughout subsequent experiments.[2]

-

Hydrophilicity: The "Sulfo" prefix indicates the presence of sulfonate (SO₃⁻) groups on the cyanine (B1664457) dye structure. These groups render the Sulfo-Cy3 NHS ester highly water-soluble.[3][4][5] This is a significant advantage over non-sulfonated Cy3, as it minimizes the need for organic co-solvents (like DMSO or DMF) that can denature proteins and reduces the tendency of the dye to cause aggregation of the labeled conjugate.[4][5]

Quantitative Data and Specifications

The following table summarizes the key quantitative properties of Sulfo-Cy3 NHS ester, which are critical for experimental design and data analysis.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | Can be excited effectively by 532 nm or 555 nm laser lines.[3][6] |

| Emission Maximum (λem) | ~570 nm | Visualized with TRITC (tetramethylrhodamine) filter sets.[6] |

| Molar Extinction Coeff. (ε) | ~150,000 cm⁻¹M⁻¹ | High value indicates strong light absorption, contributing to brightness.[3] |

| Molecular Weight (MW) | ~822 - 866 g/mol | Varies slightly based on the counter-ion (e.g., Na⁺).[3][7] |

| Optimal Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][8][9] |

| Recommended Molar Ratio | 5:1 to 20:1 | (Dye:Protein) Starting with a 10:1 ratio is common.[10][11] |

| Quantum Yield | High | Contributes to strong fluorescence intensity for sensitive detection.[12][13] |

| Photostability | Good | Exhibits strong photostability under typical imaging conditions.[12][14] |

Experimental Protocol for Protein Labeling

This section provides a detailed, generalized protocol for labeling a protein with Sulfo-Cy3 NHS ester. Optimization may be required for specific proteins.

Reagent and Buffer Preparation

-

Protein Solution (Solution A):

-

The protein must be in an amine-free buffer . Buffers containing Tris or glycine (B1666218) are unsuitable as they will compete for reaction with the NHS ester.[11][15]

-

Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][8]

-

Adjust the buffer pH to the optimal range of 8.3-8.5 .[1][8][9] If the pH is below 8.0, the labeling efficiency will be significantly reduced because the primary amines will be protonated.[1][8]

-

The recommended protein concentration is 2-10 mg/mL .[11][15] Lower concentrations can decrease labeling efficiency.[9] If necessary, use a spin concentrator to increase the protein concentration.

-

-

Sulfo-Cy3 NHS Ester Stock Solution (Solution B):

-

Prepare the dye stock solution immediately before use. While Sulfo-Cy3 is water-soluble, it is common practice to dissolve the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL or 10 mM.[1][11][16]

-

Vortex thoroughly to ensure the dye is fully dissolved.

-

If storing, aliquot and store at -20°C, protected from light and moisture, for no more than a few weeks.[10][16] Avoid repeated freeze-thaw cycles.[16]

-

Labeling Reaction Workflow

Step-by-Step Procedure

-

Calculate Reagent Volumes: Determine the volume of the Sulfo-Cy3 stock solution needed to achieve the desired molar excess of dye to protein. A common starting point is a 10:1 molar ratio.[10][11]

-

Example Calculation: For 1 mg of a 150 kDa IgG protein (6.67 nmol) and a 10:1 molar ratio, you would need 66.7 nmol of dye.

-

-

Perform Conjugation: Slowly add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) while gently vortexing or stirring.[10][15] The amount of organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[10]

-

Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[1] Protect the reaction mixture from light by wrapping the tube in aluminum foil.

-

Purify the Conjugate: It is crucial to remove any unreacted, free dye from the labeled protein. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[1][15] The labeled protein will elute first, followed by the smaller, unbound dye molecules. Dialysis is another alternative.[17]

Characterization: Calculating the Degree of Labeling (DOL)

The DOL (or F/P ratio) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[18]

-

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~555 nm (Aₘₐₓ).

-

Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF for Cy3 is approximately 0.08.[9]

-

Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Conc. (M) = Aₘₐₓ / ε_dye

-

ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

For most antibodies, an optimal DOL is typically between 2 and 10.[16] Over-labeling can lead to fluorescence quenching and potential loss of protein activity, while under-labeling results in a weak signal.[18]

References

- 1. interchim.fr [interchim.fr]

- 2. glenresearch.com [glenresearch.com]

- 3. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. apexbt.com [apexbt.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Sulfo-Cy3 for Labeling Primary Amines

This technical guide provides a comprehensive overview of Sulfo-Cy3 fluorescent dyes for the purpose of labeling primary amines on biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize bioconjugation and fluorescence detection in their workflows.

Introduction to Sulfo-Cy3 Dyes

Sulfo-Cy3 is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It exhibits a strong orange-red fluorescence with an excitation maximum around 555 nm and an emission maximum around 570 nm.[2] The key feature of Sulfo-Cy3 is the presence of sulfonate groups, which impart high aqueous solubility.[3] This hydrophilicity is advantageous for labeling proteins and other biomolecules that may be sensitive to organic solvents, reducing the risk of denaturation or aggregation during the labeling process.[4][5] The fluorescence of Cy3 dyes is also pH-insensitive between pH 4 and 10, making them suitable for a wide range of biological applications.[6]

Understanding Amine-Reactive Chemistry

A crucial aspect of fluorescent labeling is the specific chemical reaction that covalently attaches the dye to the target biomolecule. The user's topic of interest is "Sulfo-Cy3 amine for labeling primary amines." It is important to clarify the reactive partners in this context.

-

Primary Amines on Biomolecules: These are common functional groups found in biological molecules. In proteins, the most accessible primary amines are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[7]

-

Amine-Reactive Dyes: To label a primary amine, the fluorescent dye must possess a chemical group that specifically and efficiently reacts with it. The most common amine-reactive functional group used in bioconjugation is the N-hydroxysuccinimidyl (NHS) ester.[8][9]

Therefore, to label a primary amine with Sulfo-Cy3, one must use an amine-reactive form of the dye, such as Sulfo-Cy3 NHS ester .

This compound , on the other hand, contains a primary amine. This derivative is used to label biomolecules that have reactive groups such as activated carboxylic acids (e.g., in the presence of EDC) or NHS esters.[6][10][11]

This guide will focus on the use of Sulfo-Cy3 NHS ester for the efficient labeling of primary amines.

Properties of Sulfo-Cy3

The photophysical and chemical properties of Sulfo-Cy3 make it a versatile tool for fluorescence-based detection.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~555 nm | [2] |

| Emission Maximum (λem) | ~570 nm | [2] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][12] |

| Fluorescence Quantum Yield | ~0.1 - 0.31 | [4][11][12] |

| Recommended Laser Line | 532 nm or 555 nm | [6] |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | [6] |

| Solubility | High in water and aqueous buffers | [3][4] |

| Reactive Group (for this guide) | N-hydroxysuccinimidyl (NHS) ester | [2][9] |

| Target Functional Group | Primary amines (-NH₂) | [7][8] |

Experimental Protocols

Protein Labeling with Sulfo-Cy3 NHS Ester

This protocol describes a general procedure for labeling proteins with Sulfo-Cy3 NHS ester. The optimal conditions may vary depending on the specific protein and its concentration.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, borate) at pH 7.2-8.5.[9][12] (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.[13])

-

Sulfo-Cy3 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate

-

Purification column (e.g., size-exclusion chromatography) for removing unconjugated dye.[12]

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Prepare a stock solution of Sulfo-Cy3 NHS ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL or approximately 10 mM.[13]

-

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein for efficient labeling is typically between 10:1 and 20:1. This may require optimization for each specific protein.[13]

-

Add the calculated amount of Sulfo-Cy3 NHS ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

-

-

Purification:

-

Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

-

The purified, labeled protein conjugate can be stored under conditions appropriate for the specific protein, typically at 4°C or -20°C, protected from light.[7]

-

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~555 nm for Sulfo-Cy3).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF₂₈₀)] / ε_protein

-

Where:

-

A₂₈₀ and A₅₅₅ are the absorbances at 280 nm and 555 nm, respectively.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, around 0.08 for Cy3).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Sulfo-Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Visualizations

Reaction of Sulfo-Cy3 NHS Ester with a Primary Amine

Caption: Covalent bond formation between Sulfo-Cy3 NHS ester and a primary amine.

General Experimental Workflow for Protein Labeling

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. apexbt.com [apexbt.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Getting started with Sulfo-Cy3 amine in the lab

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy3 amine, a water-soluble fluorescent dye essential for bioconjugation and cellular imaging. It details the dye's properties, core labeling chemistries, and step-by-step experimental protocols to facilitate its successful implementation in the laboratory.

Introduction to this compound

This compound is a derivative of the popular Cyanine3 (Cy3) dye, engineered for enhanced utility in aqueous environments. Key features include:

-

Water Solubility : The addition of sulfonate (Sulfo) groups significantly increases hydrophilicity, allowing for direct use in biological buffers without organic co-solvents.[1][2][3] This is particularly advantageous for labeling sensitive proteins that may denature in the presence of organic solvents.[4]

-

Reactive Primary Amine : It possesses a primary amine (-NH₂) group, making it a valuable tool for reacting with molecules that have accessible carboxyl groups, aldehydes, or ketones.[2][5][6]

-

Bright Orange-Red Fluorescence : With an excitation maximum around 548-555 nm and an emission maximum near 563-572 nm, Sulfo-Cy3 is exceptionally bright and photostable.[1][5][6] It is compatible with standard TRITC (tetramethylrhodamine) filter sets and 532 nm or 555 nm laser lines.[6][7]

-

Low Background : Cy3 conjugates are known to produce less background fluorescence compared to other common dyes like TAMRA.[6][7]

These properties make this compound a versatile reagent for labeling proteins, peptides, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1]

Physicochemical and Spectral Properties

The quantitative properties of this compound are critical for experimental design, including calculating dye-to-protein ratios and selecting appropriate instrument settings.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~548 - 555 nm | [5][6][8] |

| Emission Maximum (λem) | ~563 - 572 nm | [5][6][8] |

| Molar Extinction Coefficient | ~162,000 cm⁻¹M⁻¹ | [5][8][9] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [5][8][9] |

| Molecular Weight (MW) | ~715 g/mol | [5] |

| Solubility | Water, DMSO, DMF | [5][6][8] |

| Storage | -20°C, desiccated and protected from light | [5][10] |

Core Labeling Chemistries

The primary amine on Sulfo-Cy3 allows it to be covalently conjugated to target molecules through two main chemical pathways.

This is the most common method for labeling biomolecules that contain available carboxyl groups (-COOH), such as those found on the side chains of aspartic and glutamic acid residues in proteins. The reaction proceeds in two steps using a carbodiimide, like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), and N-hydroxysulfosuccinimide (Sulfo-NHS).

-

Activation of Carboxyl Group : EDC reacts with the carboxyl group on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[11]

-

Stabilization with Sulfo-NHS : Sulfo-NHS reacts with the intermediate to create a more stable, amine-reactive Sulfo-NHS ester.[12][13] This two-step process improves efficiency and allows for better control over the reaction.[12][14]

-

Conjugation : The primary amine of this compound attacks the Sulfo-NHS ester, forming a stable amide bond and releasing the Sulfo-NHS leaving group.

This method is used to label molecules containing aldehyde or ketone groups. The reaction involves two key steps:

-

Imine Formation : The primary amine of Sulfo-Cy3 reacts with the carbonyl group (aldehyde or ketone) of the target molecule to form an intermediate imine (a C=N double bond).[15][16][17]

-

Reduction : A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used to reduce the imine to a stable secondary amine bond.[18][19] These specific reducing agents are chosen because they are capable of reducing the imine intermediate but are too weak to reduce the initial aldehyde or ketone, allowing for an efficient one-pot reaction.[19]

Detailed Experimental Protocols

This protocol provides a general framework for conjugating this compound to a protein with accessible carboxyl groups. Optimization is often required for each specific protein.

Materials:

-

Protein solution (2-10 mg/mL in an amine-free buffer, e.g., MES)

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare Protein : Dissolve or exchange the protein into Activation Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (like Tris or glycine) or carboxylates must be avoided.[20]

-

Prepare Reagents : Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or ultrapure water. EDC is susceptible to hydrolysis.[12] A common starting point is a 10 mg/mL stock for both.

-

Activate Protein :

-

Prepare this compound : Dissolve this compound in DMSO or Coupling Buffer to a concentration of 10 mg/mL.

-

Conjugation Reaction :

-

Optional but Recommended: To remove excess EDC and byproducts, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (pH 7.2-7.5). This also raises the pH, which is optimal for the amine reaction.[14]

-

Add this compound to the activated protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Quench Reaction : Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

-

Purify Conjugate : Remove unconjugated dye and reaction byproducts by extensive dialysis against PBS or by using a desalting column.

-

Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

This protocol outlines a general workflow for labeling cell surface glycoproteins that have been treated (e.g., with mild periodate (B1199274) oxidation) to generate aldehyde groups.

Materials:

-

Cell suspension (1x10⁶ cells/mL)

-

This compound

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Reaction Buffer: PBS, pH ~6.5-7.0

-

Washing Buffer: PBS with 1% BSA

Procedure:

-

Prepare Cells : Wash cells twice with ice-cold Reaction Buffer to remove any amine-containing media components. Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL.

-

Generate Aldehydes (if necessary) : If targeting sialic acids, treat cells with a mild oxidizing agent like 1 mM sodium meta-periodate on ice for 15 minutes in the dark. Quench the reaction with 1 mM glycerol, then wash cells thoroughly with Reaction Buffer.

-

Labeling Reaction :

-

Add this compound to the cell suspension. A final concentration of 0.1-0.5 mM is a common starting range.

-

Immediately add NaBH₃CN to a final concentration of ~5 mM.

-

Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

-

-

Wash : Wash the cells three times with cold Washing Buffer to remove unreacted dye and reagents.

-

Analysis : Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Experimental Workflow and Visualization

A typical workflow for a bioconjugation experiment involves several key stages from preparation to final analysis.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. apexbt.com [apexbt.com]

- 5. This compound, 2183440-43-7 | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Sulfo-Cyanine3 amine [amp.chemicalbook.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. gctlc.org [gctlc.org]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. researchgate.net [researchgate.net]

Sulfo-Cy3 Amine: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Sulfo-Cy3 amine, a water-soluble fluorescent dye. The following sections detail its properties, hazard identification, safe handling procedures, and a representative experimental protocol for its use in bioconjugation.

Chemical and Physical Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with a sulfonate group to enhance water solubility and an amine group for conjugation to biomolecules.[1] Its bright fluorescence in the orange-red region of the spectrum makes it a valuable tool for a variety of fluorescence-based biological assays. Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₀N₄O₇S₂ | [2][3] |

| Molecular Weight | ~714.94 g/mol | [2] |

| Excitation Maximum (λex) | ~548 - 555 nm | [3] |

| Emission Maximum (λem) | ~563 - 572 nm | [3] |

| Molar Extinction Coefficient | ~162,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield | ~0.1 | [3] |

| Solubility | Well soluble in water, DMSO, DMF, and alcohols. | [3][4] |

| Appearance | Dark red solid |

Safety and Hazard Information

While specific toxicological properties of this compound are not extensively documented, available safety data sheets (SDS) for Sulfo-Cy3 and its derivatives provide important safety information.

GHS Hazard Classification

Based on available data for similar compounds, this compound is classified as:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

-

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [2]

-

Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [2]

Precautionary Statements

The following precautionary measures should be taken when handling this compound:

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P391: Collect spillage.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

First Aid Measures

-

Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Safe Handling Practices

-

Avoid inhalation of dust or solution mists.

-

Avoid contact with eyes, skin, and clothing.

-

Use only in a chemical fume hood or well-ventilated area.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term storage, it is recommended to store the solid compound at -20°C, protected from light.[3][4]

-

Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Protein Labeling via EDC/Sulfo-NHS Chemistry

This protocol describes the covalent conjugation of this compound to a protein with available carboxyl groups using a two-step carbodiimide (B86325) crosslinker chemistry.

Materials

-

Protein to be labeled (in a buffer free of amines and carboxyls, e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

-

Desalting column (e.g., Sephadex G-25)

Procedure

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of extraneous amines or carboxylates.

-

-

Activation of Carboxyl Groups:

-

Equilibrate EDC and Sulfo-NHS to room temperature before use.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use.

-

Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

-

-

Removal of Excess Crosslinkers (Optional but Recommended):

-

To prevent cross-reaction with the amine on Sulfo-Cy3, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation with this compound:

-

Dissolve this compound in Coupling Buffer.

-

Add the this compound solution to the activated protein solution. A 10- to 20-fold molar excess of the dye amine over the protein is a typical starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to deactivate any remaining active esters.

-

-

Purification of the Conjugate:

-

Remove unconjugated this compound and reaction byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Sulfo-Cy3).

-

Experimental Workflow Diagram

Caption: Workflow for protein labeling with this compound.

Disposal Considerations

Dispose of this compound and its waste in accordance with all applicable federal, state, and local environmental regulations. Due to its aquatic toxicity, avoid release into the environment.[2]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier and adherence to all institutional safety protocols.

References

Methodological & Application

Application Note: Sulfo-Cy3 Amine-Reactive Dye for Protein Labeling in Fluorescence Microscopy

Introduction

Sulfo-Cy3 NHS Ester is a hydrophilic, sulfonated cyanine (B1664457) dye designed for the covalent labeling of proteins and other biomolecules for fluorescence microscopy applications.[1][2] The N-hydroxysuccinimide (NHS) ester moiety specifically and efficiently reacts with primary amino groups (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[1][3] The addition of sulfonate groups confers excellent water solubility, making this dye ideal for labeling sensitive proteins or antibodies that may be prone to aggregation or denaturation in the presence of organic co-solvents.[1][4][5] Sulfo-Cy3 exhibits a bright orange-red fluorescence, good photostability, and a high quantum yield, making it a reliable and sensitive choice for a variety of fluorescence imaging techniques, including immunofluorescence, flow cytometry, and FRET.[4][6][7][8]

Quantitative Data and Specifications

The optical and physical properties of Sulfo-Cy3 make it compatible with standard fluorescence microscopy platforms and common laser lines (e.g., 532 nm).[7]

| Property | Value / Description | Reference |

| Excitation Maximum (λex) | ~550-555 nm | [6][7] |

| Emission Maximum (λem) | ~568-572 nm | [6][7][8] |

| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.15 - 0.24 | [7] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][3] |

| Target Functional Group | Primary Amines (-NH₂) | [1][3] |

| Water Solubility | High (due to sulfonation) | [1][4][8] |

| pH Sensitivity | Relatively insensitive in the physiological pH range (4-10) | [7] |

Experimental Protocols

Part 1: Protein Preparation and Labeling Reaction

This protocol details the steps for conjugating Sulfo-Cy3 NHS Ester to a protein, such as an antibody.

1.1 Required Materials

-

Sulfo-Cy3 NHS Ester

-

Protein of interest (2-10 mg/mL for optimal labeling)[9][10]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-9.0.[3][9]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][11]

-

Purification Column (e.g., Sephadex G-25 spin column)[9][10][11]

-

Storage Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

1.2 Protein Preparation

-

Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and must be removed.[9][12]

-

If necessary, perform buffer exchange into the Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) via dialysis or using a spin column.

-

For optimal results, the final protein concentration should be between 2-10 mg/mL.[9][10] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[10]

1.3 Dye Solution Preparation

-

Bring the vial of Sulfo-Cy3 NHS Ester to room temperature before opening.

-

Immediately before use, dissolve the Sulfo-Cy3 NHS Ester in anhydrous DMSO to a final concentration of 10 mM.[9]

-

Vortex the solution thoroughly to ensure the dye is completely dissolved. This is "Solution B".[9] Prepare this solution fresh and use it promptly, as the NHS ester is moisture-sensitive.[1][9]

1.4 Labeling Reaction Workflow

References

- 1. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. assaygenie.com [assaygenie.com]

Application Note & Protocol: Sulfo-Cy3 Amine Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in various applications such as immunofluorescence, flow cytometry, and in vivo imaging. Sulfo-Cyanine3 (Sulfo-Cy3) is a bright, water-soluble fluorescent dye that is ideal for labeling proteins and other biomolecules.[1] Its sulfonate groups enhance its hydrophilicity, making it highly suitable for conjugating to antibodies in aqueous environments, thereby minimizing aggregation and loss of antibody function.[1][2][3]